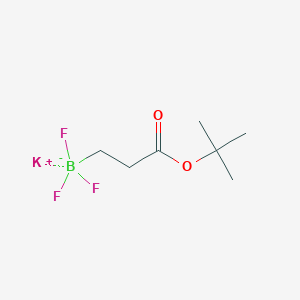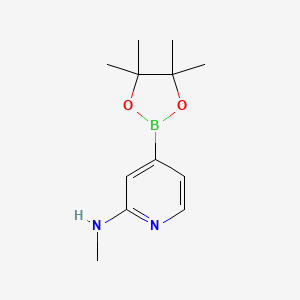![molecular formula C12H18ClNO B1421136 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185176-09-3](/img/structure/B1421136.png)
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride
Übersicht
Beschreibung
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride, also known as 3-MBOH, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug development to biochemistry and physiology. It is a versatile molecule with a wide range of potential uses.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrrolidine Derivatives
Chiral Pyrrolidines as Intermediates for Antibacterials : A study by Schroeder et al. (1992) demonstrated the use of pyrrolidine derivatives as intermediates in the synthesis of quinolone antibacterials, a class of antibiotics. This process involved the synthesis of stereoisomers of pyrrolidines, highlighting their importance in medicinal chemistry (Schroeder et al., 1992).
Synthesis and Crystal Structure Analysis : Research by Suto et al. (1992) focused on the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, which are essential for developing various pharmaceutical compounds. The study also included an analysis of their crystal structures, which is crucial for understanding their chemical properties (Suto et al., 1992).
2. Potential Medical Applications
Antiinflammatory Activities : Ikuta et al. (1987) synthesized a series of pyrrolidine derivatives that exhibited potential as antiinflammatory and analgesic agents. These compounds were evaluated for their dual inhibitory activities on prostaglandin and leukotriene synthesis, which are key mediators in inflammation (Ikuta et al., 1987).
Bioactivity Against Pests and Pathogens : A study by Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which showed significant larvicidal and nematicidal activities. This suggests the potential use of pyrrolidine derivatives in developing natural pesticides (Liu et al., 2016).
3. Pyrrolidines in Synthesis and Chemical Reactions
Anionic Cyclizations to Pyrrolidines : Coldham et al. (1997) explored the cyclization of α-amino-organolithiums to unactivated alkenes, leading to the formation of pyrrolidines. This study is significant for understanding the synthetic pathways involving pyrrolidine structures (Coldham et al., 1997).
Synthesis of Haptens for Immunoassays : Research by Desai and Amin (1991) focused on synthesizing analogues of trans-3'-hydroxycotinine, a major metabolite of cotinine, for developing immunoassays. This study shows the application of pyrrolidine structures in creating tools for biological research (Desai & Amin, 1991).
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVSJIDDCJEPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)

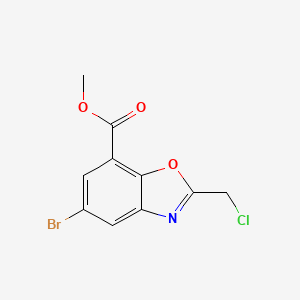
![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)
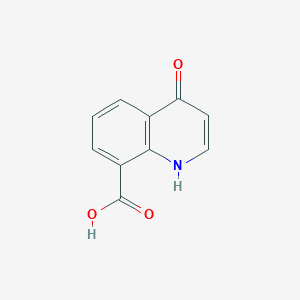
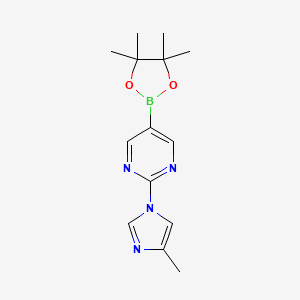
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
